N-cyclopropyl-4-(4,6-dimethyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide
Description
N-cyclopropyl-4-(4,6-dimethyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C17H21N3O2S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-cyclopropyl-4-(4,6-dimethyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C17H21N3O2S/c1-10-7-11(2)15-14(8-10)23-17(19-15)20-5-6-22-13(9-20)16(21)18-12-3-4-12/h7-8,12-13H,3-6,9H2,1-2H3,(H,18,21) |
InChI Key |
HURQEOPCLVSOMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3CCOC(C3)C(=O)NC4CC4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(4,6-dimethyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Morpholine Ring Formation: The morpholine ring is formed through a nucleophilic substitution reaction involving an appropriate amine and an epoxide or halide.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(4,6-dimethyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, epoxides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-cyclopropyl-4-(4,6-dimethyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(4,6-dimethyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of protein kinases or other signaling molecules, thereby modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2’,6-dimethyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-carboxamide: Known for its inhibitory effects on p38-α MAP kinase.
6-cyclopropyl-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine: Used in various chemical synthesis applications.
Uniqueness
N-cyclopropyl-4-(4,6-dimethyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide is unique due to its specific structural features, such as the combination of a benzothiazole core with a morpholine ring and a cyclopropyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
